molecular formula C8H11BrClN B2909716 3-Bromo-2,5-dimethylaniline;hydrochloride CAS No. 2490432-83-0

3-Bromo-2,5-dimethylaniline;hydrochloride

Cat. No. B2909716
CAS RN: 2490432-83-0
M. Wt: 236.54
InChI Key: GHZQAXAOOOAEHE-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethylaniline hydrochloride is a chemical compound with the molecular weight of 236.54 . It is involved in fluorination using metal fluoride in the presence of 2- (di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl (AdBrettPhos)-based Pd precatalyst, used to prepare 3-fluoro-N,N- dimethylaniline .


Molecular Structure Analysis

The InChI code for 3-Bromo-2,5-dimethylaniline hydrochloride is 1S/C8H10BrN.ClH/c1-5-3-7 (9)6 (2)8 (10)4-5;/h3-4H,10H2,1-2H3;1H . This indicates the molecular structure of the compound.

It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results.

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

The exact mode of action of 3-Bromo-2,5-dimethylaniline hydrochloride is currently unknown . It’s possible that this compound may interact with its targets through covalent bonding, given the presence of the bromine atom, which is a good leaving group.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include pH, temperature, presence of other molecules, and more.

properties

IUPAC Name

3-bromo-2,5-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-5-3-7(9)6(2)8(10)4-5;/h3-4H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZQAXAOOOAEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-dimethylaniline;hydrochloride

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